XTT sodium salt XTT sodium salt Tetrazolium sodium salt for use in colorimetric assays for cell viability and proliferation. Cleavage of XTT by dehydrogenase enzymes of metabolically active cells yields a highly colored, water soluble formazan product, an advantage over the use of MTT due to MTT requiring a formazan crystal solubilization step. Has been used to asses valvular injury for testing cryopreserved cardiac valves.
XTT is a cell-impermeable, negatively charged tetrazolium dye that produces a water-soluble formazan when reduced at the cell surface by cellular-derived NADH and an electron mediator. It is frequently used in colorimetric assays to measure cell proliferation, cytotoxicity, and apoptosis.
Brand Name: Vulcanchem
CAS No.: 111072-31-2
VCID: VC20750404
InChI: InChI=1S/C22H17N7O13S2.Na/c1-41-17-8-15(28(31)32)19(43(35,36)37)10-13(17)26-24-21(22(30)23-12-6-4-3-5-7-12)25-27(26)14-11-20(44(38,39)40)16(29(33)34)9-18(14)42-2;/h3-11H,1-2H3,(H2-,23,30,35,36,37,38,39,40);
SMILES: COC1=CC(=C(C=C1N2N=C(N=[N+]2C3=CC(=C(C=C3OC)[N+](=O)[O-])S(=O)(=O)[O-])C(=O)NC4=CC=CC=C4)S(=O)(=O)[O-])[N+](=O)[O-].[Na+]
Molecular Formula: C22H17N7NaO13S2
Molecular Weight: 674.5 g/mol

XTT sodium salt

CAS No.: 111072-31-2

Cat. No.: VC20750404

Molecular Formula: C22H17N7NaO13S2

Molecular Weight: 674.5 g/mol

* For research use only. Not for human or veterinary use.

XTT sodium salt - 111072-31-2

Specification

CAS No. 111072-31-2
Molecular Formula C22H17N7NaO13S2
Molecular Weight 674.5 g/mol
IUPAC Name sodium;4-methoxy-5-[3-(2-methoxy-4-nitro-5-sulfonatophenyl)-5-(phenylcarbamoyl)tetrazol-3-ium-2-yl]-2-nitrobenzenesulfonate
Standard InChI InChI=1S/C22H17N7O13S2.Na/c1-41-17-8-15(28(31)32)19(43(35,36)37)10-13(17)26-24-21(22(30)23-12-6-4-3-5-7-12)25-27(26)14-11-20(44(38,39)40)16(29(33)34)9-18(14)42-2;/h3-11H,1-2H3,(H2-,23,30,35,36,37,38,39,40);
Standard InChI Key FPEHPQATUMDNDY-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1N2N=C(N=[N+]2C3=CC(=C(C=C3OC)[N+](=O)[O-])S(=O)(=O)[O-])C(=O)NC4=CC=CC=C4)S(=O)(=O)[O-])[N+](=O)[O-].[Na+]
Canonical SMILES COC1=CC(=C(C=C1N2N=C(N=[N+]2C3=CC(=C(C=C3OC)[N+](=O)[O-])S(=O)(=O)[O-])C(=O)NC4=CC=CC=C4)S(=O)(=O)O)[N+](=O)[O-].[Na]
Appearance A crystalline solid

Introduction

Chemical Identity and Structure

Nomenclature and Identification

XTT sodium salt, with the CAS number 111072-31-2, is fully named as sodium 3'-[1-[(phenylamino)-carbonyl]-3,4-tetrazolium]-bis(4-methoxy-6-nitro)benzene-sulfonic acid hydrate . This tetrazolium derivative has several synonyms, including sodium 2,3-bis(2-methoxy-4-nitro-5-sulfonatophenyl)-5-(phenylcarbamoyl)-1,2??,3,4-tetrazol-2-ylium and 2,3-Bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide inner salt . The compound is identified in PubChem with CID 14195569, confirming its recognized status in chemical databases .

The molecular formula of XTT sodium salt is C22H16N7NaO13S2, with a molecular weight of 673.5 g/mol . This complex structure contains multiple functional groups that contribute to its unique chemical properties and biological activity. The tetrazolium core is central to its functionality in biological assays, as this is the portion that undergoes reduction in the presence of metabolically active cells.

Physical and Chemical Properties

XTT sodium salt appears as a yellow powder in its physical form . One of its most significant advantages is its water solubility, which distinguishes it from other tetrazolium compounds . The compound is soluble in various solvents including:

  • Hot water (2.5 mg/ml)

  • Water (concentration dependent)

  • Dimethyl sulfoxide (DMSO) at 50 mg/mL (74.24 mM) when heated to 80°C with ultrasonic treatment

  • Dimethyl formamide (DMF)

  • Phosphate buffered saline (PBS) at pH 7.2

This solubility profile makes XTT sodium salt particularly versatile for various laboratory applications. The compound is generally stable under normal conditions of storage and transport . For optimal stability, storage at 2-8°C is recommended, with special handling instructions for stock solutions to avoid degradation from repeated freeze-thaw cycles .

Mechanism of Action

Cellular Metabolism and XTT Reduction

XTT sodium salt functions as a cell-impermeable, negatively charged tetrazolium dye that undergoes reduction at the cell surface . This reduction process is facilitated by dehydrogenase enzymes from metabolically active cells, producing a water-soluble formazan product . The reaction is dependent on cellular-derived NADH and an electron mediator, making XTT an excellent indicator of metabolic activity .

The crucial aspect of this mechanism is that dye conversion only occurs in viable cells, allowing researchers to quantify cell viability based on the intensity of the colored formazan product . The reduction of XTT takes place via electron transport from outside the cell, which is a key distinction from some other viability assays .

Research Applications

Cell Viability and Proliferation Assays

The primary application of XTT sodium salt is in colorimetric assays for determining cell viability and proliferation . These assays rely on the principle that metabolically active cells will reduce XTT to produce an orange-colored formazan dye, with the intensity of color directly proportional to the number of viable cells . This makes XTT an invaluable tool for:

  • Quantifying cell proliferation rates

  • Assessing cytotoxicity of compounds

  • Monitoring cell viability during experimental procedures

  • Evaluating apoptosis in cell populations

The XTT assay offers significant advantages over other viability assays, particularly the MTT assay, resulting in reduced assay time and simplified sample handling while maintaining equivalent sensitivity .

Cancer Research Applications

XTT sodium salt is extensively used in cancer research, particularly for screening human cancer cell lines . When used in conjunction with phenazine methosulfate, XTT enables researchers to:

  • Evaluate the efficacy of anti-cancer compounds

  • Screen for potential cytotoxic agents

  • Monitor cancer cell proliferation under various treatment conditions

  • Assess metabolic changes in cancer cells following therapeutic interventions

This application has made XTT a standard tool in oncology research and drug development pipelines, where high-throughput screening of compounds against cancer cell lines is essential.

Microbiology Applications

Beyond cancer research, XTT sodium salt has found valuable applications in microbiology, particularly in:

  • Studying fungal cell damage: The compound can be used to assess viability and metabolic activity in fungal cells following treatment with antifungal agents .

  • Testing antimicrobial susceptibility of staphylococci: XTT assays provide a rapid method for determining the effectiveness of antimicrobial compounds against staphylococcal strains .

  • Candida biofilm research: The compound is particularly useful for quantifying viability within Candida biofilms, which are often resistant to traditional antifungal treatments and difficult to study with conventional methods .

These microbiology applications highlight the versatility of XTT beyond mammalian cell research, extending its utility to diverse areas of infectious disease research and antimicrobial development.

Comparison with Other Tetrazolium Salts

Advantages over MTT

XTT sodium salt offers several significant advantages over MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), which was one of the first tetrazolium salts widely used for cell viability assays:

  • Water solubility: Unlike MTT, which produces insoluble formazan crystals requiring an additional solubilization step, XTT forms a water-soluble formazan product . This eliminates the need for formazan crystal solubilization prior to absorbance measurements, simplifying the assay procedure .

  • Reduced toxicity: XTT demonstrates lower toxicity to cells compared to MTT, allowing for more accurate measurements of cell viability without the assay itself influencing cellular health .

  • Enhanced sensitivity: When used with appropriate electron coupling agents, XTT generates higher formazan absorbance values than MTT, potentially increasing assay sensitivity .

  • Streamlined workflow: The XTT assay requires less handling steps and shorter incubation times compared to MTT, making it more suitable for high-throughput applications .

These advantages have contributed to the increasing popularity of XTT in cell-based assays, particularly in settings where efficiency and throughput are prioritized.

Technical Considerations

Despite its advantages, there are important technical considerations when working with XTT:

ParameterConsiderationImplementation
Electron coupling agentRequired for efficient reductionPhenazine methosulfate (PMS) or menadione (MEN) typically added
Incubation timeShorter than MTT assayUsually 4-24 hours depending on cell type
Absorbance measurementOptimal wavelength450-500 nm with reference at 630-690 nm
Cell densityAssay sensitivity range5,000-50,000 cells per well (96-well format)
Media interferencePotential background absorbanceBlank controls with media only recommended

These considerations should be addressed when designing experiments using XTT to ensure reliable and reproducible results.

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